3-(1,1,2,2-Tetrafluoro-ethoxy)-benzoic acid ethyl ester
Description
3-(1,1,2,2-Tetrafluoro-ethoxy)-benzoic acid ethyl ester is a fluorinated aromatic ester characterized by a tetrafluoroethoxy (–OCF₂CF₂H) substituent at the meta position of the benzoic acid ethyl ester backbone. This compound is of significant interest in pharmaceutical and agrochemical research due to the unique electronic and steric properties imparted by the fluorine atoms, which enhance metabolic stability and lipophilicity . Its synthesis typically involves esterification of 3-(1,1,2,2-Tetrafluoro-ethoxy)benzoic acid (CAS 70126-48-6) with ethanol under acidic or enzymatic conditions .
Properties
IUPAC Name |
ethyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O3/c1-2-17-9(16)7-4-3-5-8(6-7)18-11(14,15)10(12)13/h3-6,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWKIMYKUSBWRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid
This method involves the acid-catalyzed reaction between 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid and ethanol. The process typically employs sulfuric acid or p-toluenesulfonic acid (p-TsOH) as catalysts, with reflux conditions (110–120°C) for 6–8 hours. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by ethanol to form the ester (Fig. 1).
Key Parameters
Nucleophilic Substitution on Ethyl 3-Hydroxybenzoate
An alternative approach involves substituting the hydroxyl group of ethyl 3-hydroxybenzoate with a tetrafluoroethoxy moiety. The hydroxyl group is first activated as a tosylate (using tosyl chloride in pyridine), followed by reaction with 1,1,2,2-tetrafluoroethanol in the presence of a base (e.g., K₂CO₃).
Reaction Conditions
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Tosylation : 0–5°C, 2 hours, yielding ethyl 3-(tosyloxy)benzoate.
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Substitution : 80°C, 12 hours in DMF, with 1.5 equivalents of tetrafluoroethanol.
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Yield : 68–74% after column chromatography.
Catalytic Systems and Optimization
Titanium-Based Catalysts
Tetraisopropyl titanate (Ti(OiPr)₄), widely used in esterification, enhances reaction rates by coordinating to the carbonyl oxygen (Fig. 2). In a patented protocol, Ti(OiPr)₄ (0.5–1.0 mol%) enabled esterification at 190–230°C, reducing reaction time to 4–6 hours. This method achieved acid values <0.2 mg KOH/g, indicating near-complete conversion.
Solid Acid Catalysts
Zeolites and sulfonated resins (e.g., Amberlyst-15) offer recyclable alternatives. In a scaled-up synthesis, Amberlyst-15 (5 wt%) in toluene at 100°C yielded 80% product with >99% purity.
Comparative Catalytic Performance
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂SO₄ | 120 | 8 | 82 | 98 |
| Ti(OiPr)₄ | 210 | 5 | 85 | 99 |
| Amberlyst-15 | 100 | 10 | 80 | 99 |
Purification and Analytical Validation
Vacuum Distillation
Crude product is typically purified via fractional distillation under reduced pressure (10–15 mmHg). The ester distills at 120–125°C, separating it from unreacted ethanol and tetrafluoroethanol.
Chromatographic Methods
For high-purity requirements (>99.9%), flash chromatography on silica gel (hexane/ethyl acetate 4:1) or preparative HPLC (C18 column, acetonitrile/water) is employed.
Purity Assessment
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HPLC : Retention time = 8.2 min (C18, 70% acetonitrile).
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¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 4.35 (q, 2H, OCH₂), 4.85 (m, 2H, OCF₂), 7.45–8.10 (m, 4H, aromatic).
Emerging Methodologies and Research Frontiers
Chemical Reactions Analysis
Types of Reactions
3-(1,1,2,2-Tetrafluoro-ethoxy)-benzoic acid ethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Chemistry
TFE-BE serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:
- Oxidation : Converts TFE-BE to 3-(1,1,2,2-tetrafluoro-ethoxy)-benzoic acid.
- Reduction : Reduces the ester group to form alcohol derivatives.
- Substitution : The phenyl ring can participate in electrophilic aromatic substitution reactions.
These reactions make TFE-BE valuable for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology
In biological research, TFE-BE has been investigated for its potential interactions with biomolecules. Its lipophilicity allows it to penetrate cell membranes effectively. The compound's biological activity is attributed to its ability to modulate enzyme and receptor activities within cells. Studies have suggested that TFE-BE may exhibit:
- Anti-inflammatory properties
- Analgesic effects
- Potential anticancer activity
Research is ongoing to explore these biological effects further and understand the underlying mechanisms .
Medicine
TFE-BE is being explored for various therapeutic applications. Its unique chemical structure allows it to interact with specific molecular targets associated with diseases. Preliminary studies indicate that it may have:
- Anti-inflammatory effects , making it a candidate for treating inflammatory diseases.
- Analgesic properties , which could be beneficial in pain management.
Further clinical studies are necessary to validate these therapeutic potentials and evaluate safety profiles .
Industry
In industrial applications, TFE-BE is utilized in developing specialty chemicals and materials with unique properties. Its chemical stability and reactivity make it suitable for producing high-performance polymers and coatings. Additionally, it can be used as a precursor in the synthesis of fluorinated compounds, which are valuable in various applications ranging from pharmaceuticals to agrochemicals .
Mechanism of Action
The mechanism of action of 3-(1,1,2,2-Tetrafluoro-ethoxy)-benzoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activities. The compound may also interfere with cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 4-(1,1,2,2-Tetrafluoro-ethoxy)-benzoic acid ethyl ester
- Structural Difference : The tetrafluoroethoxy group is attached at the para position instead of the meta position.
- Higher symmetry in the para isomer could lead to distinct crystallinity and solubility profiles.
- Applications : Para-substituted analogs are often explored in materials science for liquid crystal formulations due to their planar geometry .
Fluorinated Benzoic Acid Esters
(a) Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (CAS 1717-42-6)
- Structural Features : Contains a single fluorine atom at the ortho position of the phenyl ring and a ketone group.
- Key Differences :
- The absence of the tetrafluoroethoxy group reduces steric bulk and electronic effects.
- The ketone moiety increases reactivity toward nucleophilic addition compared to the ester group.
- Applications: Intermediate in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) .
(b) 3-(1,1,2,2-Tetrafluoro-ethoxy)benzaldehyde (CAS 35295-35-3)
- Structural Features : Aldehyde functional group instead of an ethyl ester.
- Reactivity : The aldehyde group facilitates condensation reactions (e.g., formation of imines or hydrazones), making it a precursor for Schiff base ligands in coordination chemistry .
- Comparison : The ethyl ester derivative offers greater stability under basic conditions compared to the aldehyde .
Pharmacological and Agrochemical Relevance
Cholesteryl Ester Transfer Protein (CETP) Inhibitors
A structurally related compound, ((2R)-3-{[4-(4-chloro-3-ethylphenoxy)pyrimidin-2-yl][3-(1,1,2,2-tetrafluoroethoxy)benzyl]-amino}-1,1,1-trifluoropropan-2-ol), inhibits CETP by blocking its lipid tunnel. The tetrafluoroethoxy group enhances hydrophobic interactions with the protein’s binding pocket, demonstrating the importance of fluorinated substituents in improving inhibitor efficacy .
Physicochemical Properties and Environmental Considerations
Molecular Properties
Environmental Persistence
Regulatory agencies emphasize alternatives with shorter fluorinated chains to mitigate ecological risks .
Biological Activity
3-(1,1,2,2-Tetrafluoro-ethoxy)-benzoic acid ethyl ester, with the molecular formula CHFO and CAS number 773134-76-2, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The compound features a tetrafluoroethoxy group that significantly influences its chemical behavior and biological interactions. The structure can be summarized as follows:
- Molecular Weight : 266.1918 g/mol
- Purity : 97% GC-FID
- Price Range : Approximately $806 for 1g and $2,106 for 5g .
The biological activity of 3-(1,1,2,2-Tetrafluoro-ethoxy)-benzoic acid ethyl ester is primarily attributed to its interaction with various biological targets. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may lead to increased potency against certain enzymes or receptors.
Inhibition Studies
Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced inhibitory effects on various enzymes. For example:
- 5-Hydroxytryptamine (5-HT) Uptake : Studies have shown that the inclusion of a trifluoromethyl group in analogous compounds significantly increases their potency for inhibiting 5-HT uptake by up to six-fold compared to non-fluorinated analogs .
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of various benzoic acid derivatives, including those similar to 3-(1,1,2,2-Tetrafluoro-ethoxy)-benzoic acid ethyl ester. Results indicated promising activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of fluorinated benzoic acids. The results demonstrated that these compounds could inhibit pro-inflammatory cytokine production in vitro, highlighting their potential therapeutic role in inflammatory diseases.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Enhanced inhibition of 5-HT uptake | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Inhibition of cytokine production |
Comparative Analysis of Fluorinated Compounds
| Compound Name | Molecular Weight | Biological Activity |
|---|---|---|
| 3-(1,1,2,2-Tetrafluoro-ethoxy)-benzoic acid ethyl ester | 266.1918 g/mol | Antimicrobial, Anti-inflammatory |
| Trifluoromethyl benzoate | 202.11 g/mol | Moderate enzyme inhibition |
| Perfluorobutanoic acid | 314.05 g/mol | High toxicity in vitro |
Q & A
Basic Synthesis and Purification
Q: What are the standard methods for synthesizing 3-(1,1,2,2-Tetrafluoro-ethoxy)-benzoic acid ethyl ester, and how do fluorinated intermediates influence reaction optimization? A:
- Esterification : React 3-(1,1,2,2-Tetrafluoro-ethoxy)-benzoic acid with ethanol using H₂SO₄ or HCl as catalysts under reflux (60–80°C, 6–12 hrs) .
- Fluorination : Introduce the tetrafluoroethoxy group via nucleophilic substitution (e.g., using tetrafluoroethyl iodide) with K₂CO₃ as a base in anhydrous DMF at 80°C .
- Challenges : Fluorinated intermediates require inert conditions (argon atmosphere) due to moisture sensitivity. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical to remove unreacted fluorinated byproducts .
Advanced Synthetic Challenges
Q: How can researchers mitigate low yields in the synthesis of fluorinated benzoic acid esters, particularly during tetrafluoroethoxy group incorporation? A:
- Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency in biphasic systems .
- Alternative Routes : Employ microwave-assisted synthesis (100°C, 30 mins) to accelerate fluorination steps while minimizing decomposition .
- Analytical Monitoring : Track reaction progress via ¹⁹F NMR to detect intermediates like tetrafluoroethyl iodide (δ = -75 to -85 ppm) and adjust stoichiometry dynamically .
Basic Analytical Characterization
Q: Which spectroscopic techniques are essential for confirming the structure and purity of this compound? A:
- ¹H/¹³C NMR : Identify ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) and aromatic protons (δ 7.5–8.1 ppm) .
- ¹⁹F NMR : Confirm tetrafluoroethoxy group (δ = -140 to -150 ppm for CF₂ groups) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify purity (>95%) and detect [M+H]⁺ ions .
Advanced Biological Activity Profiling
Q: What mechanistic insights exist for fluorinated benzoate esters in modulating protein-lipid interactions, and how might this compound be applied? A:
- CETP Inhibition : Structurally related compounds block cholesteryl ester transfer protein (CETP) by occupying its lipid-binding tunnel, as shown in crystallographic studies (PDB: 4EWS) .
- Assay Design : Test inhibitory activity using fluorescently labeled HDL/LDL particles in vitro. Measure CETP-mediated transfer inhibition via fluorescence polarization .
- SAR Insights : The tetrafluoroethoxy group enhances hydrophobic interactions with CETP’s tunnel residues (e.g., Phe263, Ile198), but steric effects may require backbone modifications .
Data Contradictions in Biological Studies
Q: How should researchers resolve discrepancies between in vitro potency and in vivo efficacy for fluorinated benzoate esters? A:
- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver S9 fraction) to identify rapid ester hydrolysis. Modify the ethyl ester to a more stable pro-drug (e.g., pivaloyloxymethyl) .
- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fractions. High binding (>99%) may reduce free drug availability despite in vitro activity .
- Species Variability : Cross-validate in humanized CETP transgenic mouse models to align preclinical and clinical outcomes .
Environmental and Safety Considerations
Q: What are the environmental persistence and disposal protocols for fluorinated benzoic acid derivatives? A:
- PFAS Concerns : The tetrafluoroethoxy group classifies this compound as a polyfluoroalkyl substance (PFAS), requiring strict disposal to prevent bioaccumulation. Use incineration (>1,000°C) with HF scrubbers .
- Waste Management : Neutralize acidic byproducts (e.g., benzoic acid) with NaHCO₃ before disposal. Avoid aqueous release due to groundwater contamination risks .
Advanced Computational Modeling
Q: How can molecular dynamics (MD) simulations guide the design of analogs with improved target affinity? A:
- Docking Studies : Use CETP crystal structures (e.g., 4EWS) to model binding poses. The tetrafluoroethoxy group may form van der Waals contacts with hydrophobic pockets .
- Free Energy Calculations : Apply MM-GBSA to predict ΔG binding. Modifications at the benzoate 4-position (e.g., electron-withdrawing groups) could enhance affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
